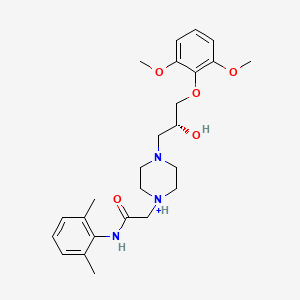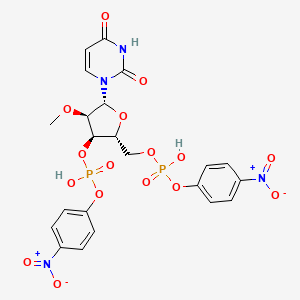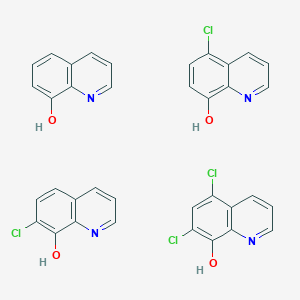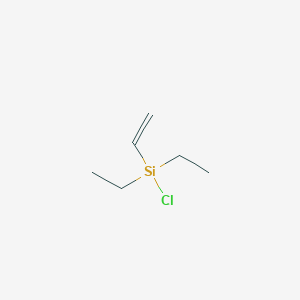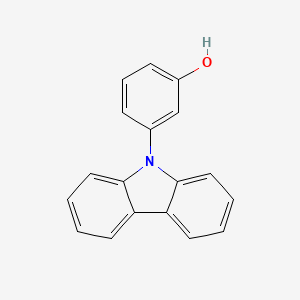
3-(9H-carbazol-9-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9H-carbazol-9-yl)phenol is an organic compound that features a carbazole moiety attached to a phenol group. Carbazole is a nitrogen-containing aromatic heterocycle known for its excellent optoelectronic properties, high charge carrier mobility, and morphological stability. These properties make this compound a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)phenol typically involves the reaction of carbazole with phenol derivatives under specific conditions. One common method is the Suzuki coupling reaction, where carbazole is coupled with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
化学反応の分析
Types of Reactions
3-(9H-carbazol-9-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The carbazole moiety can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of both the carbazole and phenol moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogenated carbazole derivatives.
Substitution: Halogenated or nitrated carbazole-phenol derivatives.
科学的研究の応用
3-(9H-carbazol-9-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its optoelectronic properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices
作用機序
The mechanism of action of 3-(9H-carbazol-9-yl)phenol involves its interaction with various molecular targets and pathways:
Optoelectronic Properties: The compound’s ability to absorb and emit light is due to the conjugated π-electron system in the carbazole and phenol moieties.
Charge Transport: The high charge carrier mobility is attributed to the extended conjugation and planar structure of the molecule, facilitating efficient charge transport in electronic devices.
Biological Activity: The compound’s biological effects may involve interactions with cellular membranes, proteins, and nucleic acids, leading to changes in cellular functions and signaling pathways
類似化合物との比較
3-(9H-carbazol-9-yl)phenol can be compared with other similar compounds, such as:
3,3′-di(carbazol-9-yl)-5-cyano-1,1′-biphenyl (mCBP-CN): Similar structure with two carbazole units attached to a biphenyl linker, used in OLEDs.
1,3,5-tris(carbazol-9-yl)benzene (tCP): Contains three carbazole units attached to a benzene ring, used as a hole-transporting layer in electronic devices.
Poly(N-vinylcarbazole) (PVK): A polymer with excellent optoelectronic properties, used in photocopiers and organic LEDs.
The uniqueness of this compound lies in its specific combination of a carbazole and phenol moiety, which imparts distinct optoelectronic and chemical properties, making it suitable for a variety of applications.
特性
分子式 |
C18H13NO |
|---|---|
分子量 |
259.3 g/mol |
IUPAC名 |
3-carbazol-9-ylphenol |
InChI |
InChI=1S/C18H13NO/c20-14-7-5-6-13(12-14)19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,20H |
InChIキー |
ZOIHCOOHDPEJNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate](/img/structure/B13842300.png)
![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)
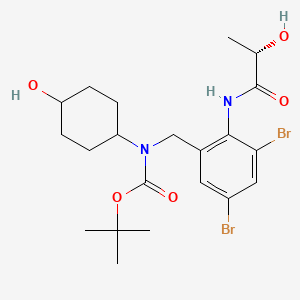
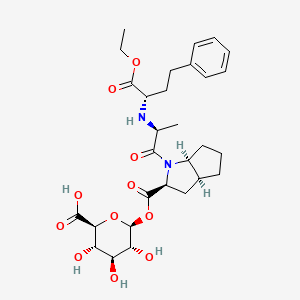
![N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B13842316.png)
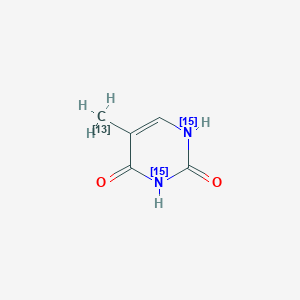
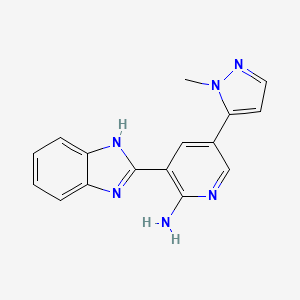
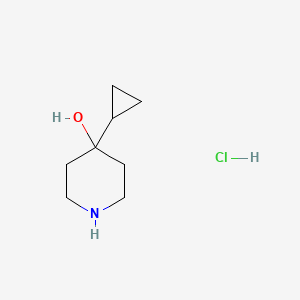
![5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13842344.png)
